molecular formula C19H14N6O6 B14711374 Guanidine, N,N',N''-tris(4-nitrophenyl)- CAS No. 18440-30-7

Guanidine, N,N',N''-tris(4-nitrophenyl)-

Cat. No.: B14711374
CAS No.: 18440-30-7
M. Wt: 422.4 g/mol
InChI Key: CDBWRGOFBAPWQM-UHFFFAOYSA-N
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Description

Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is a chemical compound with the molecular formula C19H14N6O6 and a molecular weight of 422.35 g/mol It is characterized by the presence of three 4-nitrophenyl groups attached to a central guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N,N’,N’'-tris(4-nitrophenyl)- can be achieved through a one-pot approach involving the reaction of N-chlorophthalimide, isocyanides, and amines . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions typically involve mild temperatures and the use of neutral alumina for purification .

Industrial Production Methods

While specific industrial production methods for guanidine, N,N’,N’'-tris(4-nitrophenyl)- are not widely documented, the general approach involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient access to the desired guanidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N,N’,N’'-tris(4-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophenyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include aminophenyl derivatives, which can be further utilized in the synthesis of various heterocyclic compounds and other guanidine derivatives .

Mechanism of Action

The mechanism of action of guanidine, N,N’,N’'-tris(4-nitrophenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The nitrophenyl groups can also participate in electron transfer processes, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to guanidine, N,N’,N’'-tris(4-nitrophenyl)- include:

  • N,N’,N’'-tris(4-aminophenyl)guanidine
  • N,N’,N’'-tris(4-methoxyphenyl)guanidine
  • N,N’,N’'-tris(4-chlorophenyl)guanidine

Uniqueness

Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is unique due to the presence of three nitrophenyl groups, which impart distinct electronic and steric properties to the compound.

Properties

CAS No.

18440-30-7

Molecular Formula

C19H14N6O6

Molecular Weight

422.4 g/mol

IUPAC Name

1,2,3-tris(4-nitrophenyl)guanidine

InChI

InChI=1S/C19H14N6O6/c26-23(27)16-7-1-13(2-8-16)20-19(21-14-3-9-17(10-4-14)24(28)29)22-15-5-11-18(12-6-15)25(30)31/h1-12H,(H2,20,21,22)

InChI Key

CDBWRGOFBAPWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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